molecular formula C₇H₆D₉NO₂ B1146762 γ-Butyrobetaine-d9 CAS No. 479677-53-7

γ-Butyrobetaine-d9

Cat. No. B1146762
CAS RN: 479677-53-7
M. Wt: 154.25
InChI Key:
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Description

γ-Butyrobetaine-d9, also known as γ-butyrobetaine or γ-BBB, is an important metabolite of carnitine and is found in many different species of animals and plants. It is an important intermediate in the synthesis of carnitine and its derivatives, such as acetyl-carnitine and propionyl-carnitine. γ-BBB is a key component in the metabolism of fatty acids and is involved in a variety of biochemical and physiological processes.

Scientific Research Applications

γ-BBB has been used in scientific research for a variety of purposes. It has been used to study the mechanism of action of carnitine and its derivatives, to study the metabolism of fatty acids, and to study the effects of γ-BBB on various biochemical and physiological processes. It has also been used to study the effects of γ-BBB on cell proliferation and apoptosis, as well as its potential role in cancer and other diseases.

Mechanism of Action

γ-BBB is an important intermediate in the synthesis of carnitine and its derivatives. It is also involved in the metabolism of fatty acids, as it is a precursor to acetyl-carnitine and propionyl-carnitine. The mechanism of action of γ-BBB is not fully understood, but it is believed to be involved in the regulation of fatty acid metabolism, energy production, and cell proliferation.
Biochemical and Physiological Effects
γ-BBB has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of energy in cells, as well as to increase the rate of fatty acid oxidation. It has also been found to have anti-inflammatory and antioxidant effects, as well as to increase the levels of some hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

γ-BBB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. However, there are some limitations to its use. It is not stable in solution and must be stored at low temperatures, and it is not suitable for use in high-throughput experiments.

Future Directions

γ-BBB is an important metabolite of carnitine and has a variety of potential applications. In the future, it could be used to study the effects of carnitine and its derivatives on fatty acid metabolism and energy production, as well as to study the effects of γ-BBB on cell proliferation and apoptosis. It could also be used to study the potential role of γ-BBB in cancer and other diseases. Additionally, it could be used to develop new drugs and treatments for a variety of conditions.

Synthesis Methods

γ-BBB can be synthesized from the reaction of L-carnitine with butyric acid in the presence of a base. The reaction is catalyzed by an enzyme, such as carnitine acetyltransferase or succinyl-CoA synthetase. The reaction produces γ-BBB and acetyl-carnitine. The reaction is reversible, so the products can be recycled to produce more γ-BBB.

properties

{ "Design of the Synthesis Pathway": "The synthesis of γ-Butyrobetaine-d9 can be achieved by the alkylation of glycine-d4 with butyraldehyde-d9, followed by condensation with trimethylamine-d9.", "Starting Materials": [ "Glycine-d4", "Butyraldehyde-d9", "Trimethylamine-d9", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Glycine-d4 is reacted with butyraldehyde-d9 in the presence of sodium hydroxide to form N-Butyrylglycine-d4.", "Step 2: N-Butyrylglycine-d4 is then treated with trimethylamine-d9 in methanol to form γ-Butyrobetaine-d9.", "Step 3: The product is isolated by precipitation with diethyl ether and purified by recrystallization." ] }

CAS RN

479677-53-7

Molecular Formula

C₇H₆D₉NO₂

Molecular Weight

154.25

synonyms

3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium;  Actinine-d9;  4-Butyrobetaine-d9;  Butyrobetaine-d9;  Deoxycarnitine-d9;  γ-Aminobutyric-d9 Acid Betaine;  γ-Butyrobetaine-d9

Origin of Product

United States

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